TAM558 intermediate-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H51N3O6S |

|---|---|

Molecular Weight |

569.8 g/mol |

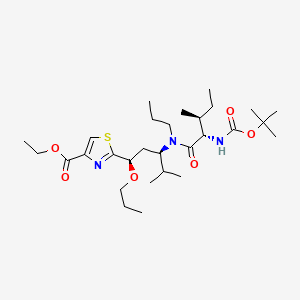

IUPAC Name |

ethyl 2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C29H51N3O6S/c1-11-15-32(26(33)24(20(7)13-3)31-28(35)38-29(8,9)10)22(19(5)6)17-23(37-16-12-2)25-30-21(18-39-25)27(34)36-14-4/h18-20,22-24H,11-17H2,1-10H3,(H,31,35)/t20-,22+,23+,24-/m0/s1 |

InChI Key |

VCMZKMNJHYQUOT-RBVMOCNTSA-N |

Isomeric SMILES |

CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)OCC)OCCC)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCCN(C(CC(C1=NC(=CS1)C(=O)OCC)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling TAM558 Intermediate-1: A Key Component in a Novel Anti-Cancer Therapeutic

For Immediate Release

This technical guide provides an in-depth overview of TAM558 intermediate-1, a critical building block in the synthesis of the potent anti-cancer agent TAM558. This payload is integral to the antibody-drug conjugate (ADC) OMTX705, a promising therapeutic targeting fibroblast activation protein (FAP) in the tumor microenvironment. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry.

Introduction to TAM558 and its Significance

TAM558 is the cytotoxic payload component of the ADC OMTX705.[1][2][3] OMTX705 is engineered to selectively target FAP, a protein highly expressed on cancer-associated fibroblasts (CAFs), which are crucial for tumor growth and progression.[1][2][3] The ADC delivery system ensures that the potent TAM558 payload is released preferentially at the tumor site, minimizing systemic toxicity. This compound is a key precursor in the multi-step synthesis of this complex payload molecule. While the precise chemical structure of this compound is not publicly disclosed, its role is pivotal in the construction of the final TAM558 molecule.

The Synthesis of TAM558: A Multi-Step Process

The synthesis of TAM558 is a complex process involving the assembly of a cytolysin (B1578295) core, a linker, and a reactive moiety for antibody conjugation. This compound is an early-stage component in this synthetic pathway. The overall process, as inferred from available patent literature, involves the coupling of a modified cytolysin, TAM470, with a sophisticated linker system.

Key Synthetic Intermediates in the TAM558 Pathway:

While the exact structure of this compound is proprietary, several intermediates in the synthesis of TAM558 have been identified.

| Intermediate Name | Role in Synthesis |

| This compound | Precursor in the formation of the TAM558 payload.[1] |

| TAM558 intermediate-2 | An intermediate in the synthesis of TAM558. |

| TAM558 intermediate-4 | An intermediate in the synthesis of TAM558. |

| TAM558 intermediate-5 | An intermediate in the synthesis of TAM558. |

Physicochemical Properties of the Final Product: TAM558

Understanding the properties of the final payload is crucial for its application in ADCs.

| Property | Value |

| Molecular Formula | C₇₉H₁₂₂N₁₄O₁₉S |

| Molecular Weight | 1603.96 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Experimental Protocols: General Synthesis of a TAM558-Related Compound

The detailed protocol for the synthesis of this compound is not publicly available. However, patent literature describes a general procedure for the synthesis of a related cytolysin-linker conjugate, TAM471, which provides insight into the probable chemical reactions involved.

Synthesis of a Representative Cytolysin-Linker Conjugate (TAM471):

This process involves the coupling of the cytolysin TAM470 with the linker TAM466.

Materials:

-

TAM470 (Tubulysin/Cytolysin)

-

TAM466 (Linker)

-

Anhydrous Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

TAM470 and TAM466 are dissolved in anhydrous DMF under dry conditions.

-

The resulting solution is treated with HOBt and DIPEA.

-

The reaction is stirred at room temperature for 18 hours.

-

The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is concentrated.

-

The resulting oil is purified using column chromatography with a methanol:DCM gradient.

Visualizing the Pathway and Mechanism

To better understand the context of this compound, the following diagrams illustrate the synthesis workflow and the mechanism of action of the final ADC, OMTX705.

Conclusion

This compound is a foundational element in the synthesis of a cutting-edge anti-cancer therapeutic. While specific details regarding its structure and synthesis are proprietary, its integral role in the formation of the TAM558 payload highlights the complexity and ingenuity of modern ADC development. Further research into the OMTX705 ADC and its components will be critical in realizing its full therapeutic potential in treating a range of solid tumors.

References

Unveiling the Enigmatic Core: A Technical Exploration of TAM558 intermediate-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAM558 intermediate-1 is a critical precursor in the synthesis of TAM558, a potent tubulysin-based cytotoxic payload. This payload is integral to the groundbreaking antibody-drug conjugate (ADC), OMTX705, which targets Fibroblast Activation Protein (FAP), a protein highly expressed in the tumor microenvironment of numerous cancers. The development of OMTX705 represents a significant advancement in targeted cancer therapy, and understanding the synthesis and characteristics of its components, such as this compound, is paramount for researchers in the field of oncology and ADC development. This technical guide synthesizes the available information on this compound, its role in the formation of the OMTX705 ADC, and the broader context of its therapeutic application.

While the precise chemical structure of "this compound" is not publicly disclosed in scientific literature or patents and appears to be an internal designation by its manufacturers, this guide will delve into the known aspects of the TAM558 payload and the OMTX705 ADC to provide a comprehensive technical overview.

The Role of this compound in OMTX705

This compound is a key building block in the multi-step synthesis of the TAM558 payload.[1] The synthesis of complex molecules like tubulysin (B8622420) analogs involves a series of chemical reactions where intermediates are formed and then modified in subsequent steps. The "-1" designation suggests it is one of the initial, foundational components in the synthetic pathway.

The final payload, TAM558, is a highly potent anti-mitotic agent that disrupts microtubule dynamics within cancer cells, leading to cell cycle arrest and apoptosis. This payload is attached to a FAP-targeting antibody via a linker, creating the ADC OMTX705. The specificity of the antibody directs the potent payload to FAP-expressing cancer-associated fibroblasts (CAFs) in the tumor stroma, minimizing off-target toxicity.

The OMTX705 Antibody-Drug Conjugate: A Targeted Therapeutic Strategy

OMTX705 is a novel, first-in-class ADC that has shown significant promise in preclinical and clinical studies for the treatment of solid tumors. Its mechanism of action revolves around the specific targeting of FAP, which is overexpressed in the stroma of a wide range of cancers, including pancreatic, breast, and lung cancer.

Signaling Pathway and Mechanism of Action

The therapeutic strategy of OMTX705 can be visualized as a multi-step process:

Caption: Mechanism of action of the FAP-targeting ADC, OMTX705.

Experimental Protocols: A General Framework

While specific experimental protocols for the synthesis of this compound are proprietary, a general understanding of the methodologies used for the synthesis and characterization of similar tubulysin-based payloads can be inferred from the scientific literature.

General Synthesis of Tubulysin Analogs

The synthesis of tubulysin analogs is a complex process typically involving solid-phase or solution-phase peptide synthesis. The general workflow can be outlined as follows:

Caption: Generalized workflow for the synthesis of a tubulysin-based ADC payload.

Key Experimental Techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for the purification and analysis of intermediates and the final payload.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the intermediates and the final product.

Quantitative Data

As the specific identity of this compound is not public, no quantitative data for this specific molecule can be provided. However, for the final ADC, OMTX705, and its payload, relevant quantitative data would typically include:

| Parameter | Description | Typical Units |

| IC50 | The half maximal inhibitory concentration of the payload against cancer cell lines. | nM or pM |

| Drug-to-Antibody Ratio (DAR) | The average number of payload molecules conjugated to one antibody molecule. | Unitless |

| Binding Affinity (KD) | The equilibrium dissociation constant for the antibody binding to its target (FAP). | nM |

| In vivo Efficacy | Tumor growth inhibition or regression in animal models. | % TGI |

Conclusion

This compound represents a crucial, albeit structurally undisclosed, component in the synthesis of a next-generation ADC payload. The therapeutic agent it contributes to, OMTX705, holds immense promise for the treatment of a variety of solid tumors by targeting the tumor microenvironment. While the proprietary nature of drug development limits the public availability of detailed information on specific intermediates, this guide provides a comprehensive overview of the context in which this compound is utilized. Further research and publications from the developers of OMTX705 will be necessary to fully elucidate the chemical identity and properties of this key synthetic precursor. For professionals in the field, understanding the principles of tubulysin-based payload synthesis and the mechanism of FAP-targeting ADCs is essential for the continued advancement of targeted cancer therapies.

References

Unraveling TAM558 Intermediate-1: A Deep Dive into a Key ADC Payload Precursor

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with novel payloads and linker technologies at the forefront of innovation. Within this dynamic field, the synthesis of complex cytotoxic agents is a critical component. This technical guide focuses on TAM558, a potent payload molecule, and endeavors to shed light on its synthetic precursor, designated as TAM558 intermediate-1.

While the specific chemical identity and CAS number for a compound explicitly named "this compound" are not publicly available in standardized chemical databases, this guide compiles available information on the synthesis of TAM558 and related intermediates to provide a comprehensive resource for researchers. It is important to note that "this compound" may be a proprietary designation used by specific suppliers.

The Role of TAM558 in Oncology Research

TAM558, with the Chemical Abstracts Service (CAS) registry number 1802499-21-3 , serves as the cytotoxic payload in the investigational antibody-drug conjugate OMTX705.[1][2][3] OMTX705 is a humanized antibody targeting Fibroblast Activation Protein (FAP), a protein highly expressed in the tumor microenvironment of various cancers. The conjugation of TAM558 to this antibody allows for the targeted delivery of the cytotoxic agent to the tumor site, minimizing systemic toxicity.

Understanding the Synthetic Pathway

The synthesis of a complex molecule like TAM558 involves a multi-step process with several key intermediates. While a definitive public synthesis scheme detailing "this compound" is not available, information on other intermediates provides clues to the overall synthetic strategy. For instance, "TAM558 intermediate-5" has a registered CAS number of 1415659-15-2 .[4] The existence of numbered intermediates suggests a sequential and controlled synthetic route.

The general workflow for producing such a payload for an ADC can be conceptualized as follows:

Quantitative Data and Physicochemical Properties

Due to the lack of a publicly identified structure for "this compound," specific quantitative data such as molecular weight, melting point, and spectral data cannot be provided.

For the final payload, TAM558 , the following information is available:

| Property | Value |

| CAS Number | 1802499-21-3 |

| Molecular Formula | C79H122N14O19S |

| Molecular Weight | 1603.96 g/mol |

Data sourced from available chemical supplier information.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the synthesis of "this compound" are proprietary. However, based on the synthesis of similar complex molecules, the following general methodologies would likely be employed:

1. Synthesis of the Core Scaffold:

-

Reaction: Multi-step organic synthesis involving coupling reactions, protection/deprotection strategies, and stereoselective transformations.

-

Reagents: Use of specific catalysts, solvents, and activating agents to achieve desired chemical modifications.

-

Purification: Column chromatography (normal or reverse-phase), crystallization, and filtration to isolate and purify the intermediate.

2. Characterization of Intermediates:

-

Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure, Mass Spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity.

The logical workflow for the synthesis and characterization of a key intermediate can be visualized as:

Signaling Pathways and Mechanism of Action

The ultimate mechanism of action of the TAM558 payload, once delivered by the OMTX705 ADC, is to induce cell death in FAP-expressing cancer cells. While the specific intracellular signaling pathways disrupted by TAM558 are not extensively detailed in public literature, cytotoxic payloads of this nature typically function by interfering with critical cellular processes.

The targeted delivery and intracellular release of the payload can be illustrated as follows:

References

An In-depth Technical Guide to the Synthesis and Biological Role of TAM558 and its Precursors

Disclaimer: This technical guide addresses the core properties of the synthetic pathway leading to the antibody-drug conjugate (ADC) payload TAM558. It is important to note that specific, detailed public information regarding "TAM558 intermediate-1" is not available, likely due to the proprietary nature of the synthetic process. This document, therefore, focuses on the broader context of TAM558 synthesis, its physicochemical properties, and the mechanism of action of the resulting ADC, OMTX705, based on available scientific literature and patent information.

Introduction to TAM558 and OMTX705

TAM558 is a potent cytotoxic agent, categorized as a tubulysin (B8622420) analog. It serves as the payload molecule in the antibody-drug conjugate OMTX705.[1] OMTX705 is a promising therapeutic agent designed to target Fibroblast Activation Protein (FAP), a protein overexpressed in the stroma of many cancers.[2][3] The ADC consists of a humanized anti-FAP monoclonal antibody, a linker, and the TAM558 payload. This targeted delivery system allows for the selective destruction of cancer-associated fibroblasts (CAFs), thereby disrupting the tumor microenvironment and inhibiting tumor growth.[3][4]

The Synthetic Pathway of TAM558

The synthesis of a complex molecule like TAM558 involves a multi-step process with several intermediate compounds. While the specific details of each intermediate, including "this compound," are not publicly disclosed, the general synthetic strategy for similar complex peptides and linkers can be inferred from chemical literature and patents. The process typically involves the sequential coupling of amino acids, the linker moiety, and the cytotoxic core.

Intermediates in such syntheses are crucial for building the final molecule in a controlled and efficient manner. Each intermediate represents a specific stage of the assembly, and its purity and structure are critical for the success of the subsequent steps.

A patent related to antibody-drug conjugates provides some insight into the synthesis of similar linker-payload combinations, which often involve the use of protecting groups and coupling agents to form amide bonds. For instance, the synthesis of a maleimido-val-cit-PABA-tubulysin conjugate is described, which shares structural similarities with TAM558.[5]

The following diagram illustrates a generalized workflow for the synthesis of a payload like TAM558, highlighting the role of intermediates.

Caption: Generalized synthetic workflow for TAM558.

Physicochemical Properties of TAM558 and Related Intermediates

While specific data for "this compound" is unavailable, properties for other intermediates and the final TAM558 molecule have been reported.

| Property | TAM558 | TAM558 intermediate-5 |

| Molecular Formula | C₇₉H₁₂₂N₁₄O₁₉S | C₄₁H₆₅N₅O₇S |

| Molecular Weight | 1603.96 g/mol | 772.05 g/mol |

| Appearance | White to off-white solid | Not specified |

| Storage (Powder) | -20°C, sealed, away from moisture and light | -20°C for 3 years |

| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month | -80°C for 1 year |

Experimental Protocols

The following are summaries of experimental protocols used in the evaluation of TAM558 and OMTX705, as described in the literature.

-

Objective: To determine the cytotoxic activity of TAM558 and OMTX705.

-

Cell Lines: HT1080-WT (wild-type) and HT1080-FAP (FAP-expressing).

-

Procedure:

-

Seed cells in 96-well plates and incubate overnight.

-

Treat cells with serial dilutions of OMTX705, an isotype control ADC, or free TAM558.

-

Incubate for 5 days.

-

Assess cell viability using crystal violet staining.[6]

-

-

Objective: To measure the induction of apoptosis by TAM558 and OMTX705.

-

Procedure:

-

Seed cells in 96-well plates and incubate overnight.

-

Treat cells with the test compounds for various time points (e.g., 1, 6, 24, 48 hours).

-

Add Caspase-Glo® 3/7 reagent to each well.

-

Incubate at room temperature for 1 hour.

-

Measure luminescence, which is proportional to caspase activity.[6]

-

Caption: Workflow for in vitro evaluation of TAM558 and OMTX705.

Mechanism of Action of OMTX705

The therapeutic efficacy of OMTX705 is derived from its targeted delivery of the cytotoxic payload, TAM558, to FAP-expressing cells within the tumor microenvironment.

-

Binding: The antibody component of OMTX705 specifically binds to FAP on the surface of cancer-associated fibroblasts.

-

Internalization: Upon binding, the ADC-FAP complex is internalized by the cell.

-

Payload Release: Inside the cell, the linker is cleaved, releasing the active TAM558 payload.

-

Cytotoxicity: TAM558, a tubulysin analog, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the FAP-expressing cells.[6]

The destruction of these stromal cells is believed to alter the tumor microenvironment, potentially enhancing the penetration and efficacy of other anti-cancer therapies.

Caption: Mechanism of action of the OMTX705 ADC.

Conclusion

While specific details regarding "this compound" remain proprietary, an understanding of the overall synthetic strategy and the biological context of the final product, OMTX705, provides valuable insight for researchers in the field of oncology and drug development. The available data on TAM558 and OMTX705 underscore the potential of targeting the tumor stroma with highly potent ADCs. Further research and clinical investigation will continue to elucidate the full therapeutic utility of this approach. OMTX705 is currently in clinical trials for patients with advanced solid tumors.[7][8][9][10][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EP4311557A1 - Fap-targeted antibody-drug conjugates - Google Patents [patents.google.com]

- 3. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP3102244B1 - Antibody-drug conjugates and immunotoxins - Google Patents [patents.google.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. Clinical trials – Oncomatryx [oncomatryx.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Facebook [cancer.gov]

- 11. ascopubs.org [ascopubs.org]

The Crucial Role of TAM558 Intermediate-1 in the Synthesis of OMTX705: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the synthesis of OMTX705, a novel antibody-drug conjugate (ADC) targeting Fibroblast Activation Protein (FAP), with a specific focus on the pivotal role of TAM558 intermediate-1. OMTX705 is a promising therapeutic agent currently in clinical development for the treatment of advanced solid tumors.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the synthetic pathway, experimental protocols, and the chemical logic underpinning the construction of this complex biopharmaceutical.

OMTX705 is composed of three key components: a humanized anti-FAP monoclonal antibody (OMTX005), a potent tubulysin-based cytotoxic payload (TAM470), and a cleavable linker system (vcPABA-(EG)3).[3][4] The precise assembly of these components is critical to the efficacy and safety of the ADC. The synthesis of the drug-linker moiety, designated as TAM558, is a multi-step process in which this compound serves as a foundational building block.

Overview of OMTX705 Synthesis

The synthesis of OMTX705 can be conceptually divided into three main stages:

-

Synthesis of the Drug-Linker Construct (TAM558): This involves the synthesis of the cytotoxic payload, TAM470, a synthetic analog of tubulysin (B8622420), and its subsequent conjugation to the linker. This process proceeds through several intermediates, including the key subject of this guide, this compound.

-

Antibody Production and Modification: The humanized anti-FAP IgG1 monoclonal antibody, OMTX005, is produced through standard recombinant DNA technology in mammalian cell culture. For conjugation, the antibody's interchain disulfide bonds are partially reduced to generate reactive thiol groups.

-

Conjugation of TAM558 to the Antibody: The final step involves the covalent attachment of the drug-linker construct (TAM558) to the reduced antibody via a thiol-maleimide reaction, yielding the final OMTX705 ADC.

The logical workflow for the synthesis of OMTX705 is depicted in the following diagram:

Figure 1: Overall workflow for the synthesis of OMTX705.

The Role and Synthesis of this compound

This compound is a precursor in the synthesis of TAM558, the complete drug-linker construct. While the exact chemical structure of this compound is proprietary and not publicly disclosed in detail, based on the known components of OMTX705 and general synthetic strategies for similar ADCs, it is hypothesized to be a foundational part of the tubulysin analog payload, TAM470, prior to the attachment of the linker components.

The synthesis of tubulysin analogs is a complex process involving multiple stereospecific peptide couplings. The general structure of tubulysins consists of four amino acid residues: N-methyl-pipecolic acid (Mep), isoleucine (Ile), tubuvaline (Tuv), and tubuphenylalanine (B1255280) (Tup) or a variation thereof. It is likely that this compound comprises a significant portion of this tetrapeptide backbone.

A plausible synthetic pathway for the drug-linker construct, TAM558, highlighting the role of its intermediates is illustrated below:

Figure 2: Postulated synthetic pathway for TAM558.

Experimental Protocols

While specific, detailed protocols for the synthesis of OMTX705 and its intermediates are proprietary, the following sections provide generalized experimental methodologies based on published literature for the synthesis of similar tubulysin-based ADCs and their components.

General Synthesis of a Tubulysin Analog Payload (e.g., TAM470)

The synthesis of a tubulysin analog like TAM470 typically involves a convergent strategy where key fragments of the molecule are synthesized separately and then coupled.

Materials and Reagents: Protected amino acids, coupling reagents (e.g., HATU, HOBt), deprotection reagents (e.g., TFA, piperidine), solvents (e.g., DMF, DCM), and purification materials (e.g., silica (B1680970) gel, HPLC columns).

General Procedure:

-

Fragment Synthesis: Synthesize the dipeptide or tripeptide fragments of the tubulysin analog using standard solution-phase or solid-phase peptide synthesis (SPPS) techniques. This is the stage where this compound would be synthesized and utilized.

-

Fragment Coupling: Couple the synthesized fragments using a peptide coupling reagent to form the full tetrapeptide backbone.

-

Modification and Deprotection: Perform any necessary modifications to the side chains and remove the protecting groups to yield the final payload, TAM470.

-

Purification: Purify the final compound using column chromatography and/or preparative HPLC. Characterize the product by mass spectrometry and NMR.

Synthesis of the Drug-Linker Construct (TAM558)

This procedure describes the coupling of the payload (TAM470) to the linker.

Materials and Reagents: TAM470, maleimido-val-cit-PABA linker with an ethylene (B1197577) glycol spacer, coupling reagents, and anhydrous solvents.

General Procedure:

-

Activation of the Linker: The carboxylic acid of the linker is activated, for example, by forming an N-hydroxysuccinimide (NHS) ester or using a coupling agent like HATU.

-

Coupling Reaction: The activated linker is reacted with an amine group on the TAM470 payload in an anhydrous aprotic solvent (e.g., DMF) in the presence of a non-nucleophilic base (e.g., DIPEA).

-

Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. The final drug-linker construct, TAM558, is purified by HPLC.

Conjugation of TAM558 to OMTX005 Antibody

Materials and Reagents: OMTX005 antibody in a suitable buffer (e.g., PBS), reducing agent (e.g., TCEP), TAM558 dissolved in a water-miscible organic solvent (e.g., DMA), and quenching reagent (e.g., N-acetylcysteine).

General Procedure:

-

Antibody Reduction: The antibody is treated with a controlled amount of a reducing agent to cleave a specific number of interchain disulfide bonds, exposing reactive thiol groups. The extent of reduction is carefully monitored to achieve the desired drug-to-antibody ratio (DAR).

-

Conjugation: The drug-linker, TAM558, is added to the reduced antibody solution. The maleimide (B117702) group of the linker reacts with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out at a controlled pH and temperature.

-

Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent to react with any unreacted maleimide groups.

-

Purification: The resulting ADC, OMTX705, is purified from unconjugated antibody, free drug-linker, and other impurities using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: The final OMTX705 conjugate is characterized to determine the DAR, purity, and aggregation levels.

Quantitative Data

The following table summarizes typical quantitative data for the characterization of OMTX705, as reported in publicly available studies.

| Parameter | Typical Value/Range | Method of Analysis | Reference |

| Mean Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC) | [4] |

| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) | [4] |

| In vitro IC50 (FAP-expressing cells) | 1 - 10 nM | Cell Viability Assay | [3] |

| In vivo Efficacy (Tumor Growth Inhibition) | ~100% in certain PDX models | Animal Studies | [4][5] |

Signaling Pathway and Mechanism of Action

OMTX705 exerts its anti-tumor activity by targeting FAP-positive cancer-associated fibroblasts (CAFs) in the tumor microenvironment. The proposed mechanism of action is as follows:

Figure 3: Mechanism of action of OMTX705.

Upon administration, OMTX705 circulates in the bloodstream and binds to FAP on the surface of CAFs.[6] The ADC-FAP complex is then internalized into the cell and trafficked to the lysosome. Inside the acidic environment of the lysosome, the linker is cleaved by proteases, releasing the active payload, TAM470.[7] TAM470 then binds to tubulin, inhibiting microtubule polymerization, which leads to cell cycle arrest and ultimately apoptosis of the CAFs. The disruption of the tumor-supportive stroma is believed to contribute to the potent anti-tumor activity of OMTX705.

Conclusion

This compound is a critical, albeit proprietary, component in the multi-step synthesis of the drug-linker construct TAM558, which is essential for the production of the ADC OMTX705. The synthesis of OMTX705 is a complex undertaking that requires precise control over each step, from the synthesis of the tubulysin payload and its intermediates to the final conjugation with the monoclonal antibody. The information presented in this technical guide, based on available scientific literature and patent filings, provides a comprehensive overview of the role of this compound within the broader context of OMTX705 synthesis and its mechanism of action. Further disclosure from the manufacturers would be necessary to provide the exact chemical structures and detailed, scalable synthetic protocols.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Clinical trials – Oncomatryx [oncomatryx.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2019101850A1 - Improved process for the synthesis of linker-drug vc-seco-duba - Google Patents [patents.google.com]

- 7. Synthesis and Biological Evaluation of a Carbamate-Containing Tubulysin Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the Boc Protecting Group in the Synthesis of TAM558 Intermediate-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role in the synthesis of complex pharmaceutical molecules. This guide provides an in-depth analysis of the function of the Boc protecting group in the synthesis of TAM558 intermediate-1, a key building block for the potent antibody-drug conjugate (ADC) payload, TAM558.

Introduction to TAM558 and the Significance of Intermediate-1

TAM558 is a sophisticated payload molecule designed for targeted delivery to cancer cells via an ADC, OMTX705. The synthesis of such a complex molecule requires a multi-step approach with precise control over the reactivity of various functional groups. This compound, identified as tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, is a crucial component in the construction of the TAM558 scaffold. The core of this intermediate is a diazaspiro[5.5]undecane, a bicyclic structure containing two nitrogen atoms at the 3 and 9 positions. The presence of two secondary amine functionalities necessitates a protection strategy to ensure selective functionalization.

The Core Function of the Boc Protecting Group

In the synthesis of this compound, the Boc group serves as a temporary shield for one of the two amine groups of the 3,9-diazaspiro[5.5]undecane core. Amines are nucleophilic and basic, and in a molecule with multiple amines, direct derivatization would likely lead to a mixture of products, including di-substituted and isomeric mono-substituted compounds.

The primary function of the Boc group in this context is to ensure regioselectivity . By protecting the amine at the 3-position, the amine at the 9-position is left available for subsequent chemical transformations. This allows for the controlled, stepwise construction of the TAM558 molecule.

Key attributes of the Boc protecting group that make it suitable for this role include:

-

Stability: The Boc group is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and involve catalytic hydrogenation.[1] This robustness allows for chemical modifications at other parts of the molecule without premature deprotection.

-

Ease of Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) under basic conditions.[2][3] The reaction is generally high-yielding and proceeds under mild conditions.

-

Orthogonality: The Boc group is acid-labile, meaning it can be removed under acidic conditions that do not affect other common protecting groups. This orthogonality is crucial in multi-step synthesis, allowing for selective deprotection at the desired stage.[1] The most common method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA).[3][4]

Synthetic Pathway and the Role of Boc Protection

While the specific, proprietary synthesis of TAM558 is not fully disclosed in the public domain, the general synthetic strategy can be inferred. The synthesis of this compound involves the mono-protection of the 3,9-diazaspiro[5.5]undecane core.

Caption: Synthetic strategy for TAM558 highlighting the role of Boc protection.

Experimental Protocols

While the exact, scaled-up industrial synthesis protocol for this compound is proprietary, a general laboratory-scale procedure for the Boc protection of a secondary amine, such as one of the amines in 3,9-diazaspiro[5.5]undecane, is presented below.

General Protocol for Boc Protection of a Secondary Amine:

-

Dissolution: The amine-containing starting material (e.g., 3,9-diazaspiro[5.5]undecane) is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.

-

Base Addition: A base, typically a tertiary amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is added to the solution. The base acts as a proton scavenger.

-

Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O), usually in a slight molar excess (e.g., 1.1 to 1.5 equivalents), is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., water or brine) to remove the base and any water-soluble byproducts.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, often by column chromatography on silica (B1680970) gel, to yield the pure N-Boc protected amine.

General Protocol for Boc Deprotection:

-

Dissolution: The Boc-protected compound is dissolved in an appropriate solvent, commonly dichloromethane (DCM).

-

Acid Addition: A strong acid, most frequently trifluoroacetic acid (TFA), is added to the solution. A typical ratio is a 1:1 mixture of TFA and DCM.

-

Reaction: The reaction is stirred at room temperature. The deprotection is usually rapid, often accompanied by the evolution of carbon dioxide and isobutylene (B52900) gas.[3][4]

-

Solvent Removal: After the reaction is complete, the solvent and excess acid are removed under reduced pressure.

-

Work-up: The residue is often co-evaporated with a solvent like toluene (B28343) to ensure complete removal of residual TFA. The resulting amine is typically obtained as a salt (e.g., trifluoroacetate (B77799) salt) and may be used directly in the next step or neutralized with a base to obtain the free amine.

Data Presentation

Specific quantitative data for the synthesis of this compound is not publicly available. However, a general representation of the expected data for a Boc protection reaction is provided in the table below.

| Parameter | Typical Value/Observation |

| Reactants | 3,9-diazaspiro[5.5]undecane, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Reaction Temperature | Room Temperature (approx. 20-25 °C) |

| Reaction Time | 1-4 hours |

| Yield | Generally high, often >90% for simple amines. |

| Purification Method | Silica gel column chromatography. |

| Analytical Techniques | TLC, LC-MS, ¹H NMR, ¹³C NMR. |

Logical Workflow for Synthesis and Deprotection

The decision to use a Boc protecting group is a strategic one in a multi-step synthesis. The following diagram illustrates the logical workflow.

Caption: Logical workflow for the use of a Boc protecting group in synthesis.

Conclusion

The use of the Boc protecting group in the synthesis of this compound is a classic example of a crucial strategy in modern organic synthesis and drug development. It allows for the necessary regiocontrol to build a complex molecular architecture in a stepwise and efficient manner. The stability of the Boc group under various conditions, coupled with its facile and clean removal under acidic conditions, makes it an ideal choice for the synthesis of intricate pharmaceutical compounds like TAM558. Understanding the function and application of such protecting groups is fundamental for researchers and scientists in the field of medicinal chemistry and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]

The Thiazole Core of TAM558 Intermediate-1: A Linchpin in a Potent Anticancer Payload

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a significant stride forward, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. OMTX705, a humanized anti-fibroblast activation protein (FAP) antibody, is one such promising ADC currently under investigation. Its efficacy is critically dependent on its cytotoxic payload, TAM558. At the heart of this complex payload molecule lies a crucial heterocyclic scaffold: the thiazole (B1198619) ring, present in its synthetic precursor, TAM558 intermediate-1. This technical guide delves into the pivotal role of the thiazole core within this intermediate, inferring its importance from the broader context of medicinal chemistry and its established function in other potent cytotoxic agents. While direct structure-activity relationship (SAR) studies on the thiazole moiety of this compound are not publicly available, its significance can be understood by examining its role in analogous compounds, particularly microtubule inhibitors.

TAM558 is the payload molecule utilized in the synthesis of OMTX705.[1][2] OMTX705 is an antibody-drug conjugate that comprises a humanized anti-FAP antibody linked to the cytolysin (B1578295) TAM470, and it exhibits anti-tumor activity.[1][3] The payload of OMTX705, TAM470, is a synthetic microtubule inhibitor belonging to the tubulysin (B8622420) family.[3]

The Thiazole Ring: A Privileged Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered heteroaromatic ring containing sulfur and nitrogen atoms.[4] This scaffold is a cornerstone in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions. It is a common feature in a multitude of FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antifungal, and anti-inflammatory agents.[4] The thiazole moiety can act as a bioisostere for other functional groups, such as amide bonds, enhancing molecular stability and modulating pharmacokinetic properties.[5] Its aromatic nature and the presence of heteroatoms allow for a variety of intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for target binding.[6]

Inferred Importance of the Thiazole Core in TAM558

Given that TAM558 is a tubulysin-like microtubule inhibitor, the thiazole core in its intermediate likely plays a multifaceted role in its biological activity.

1. Structural Rigidity and Conformation: The planar and rigid nature of the thiazole ring can serve as a crucial structural anchor, locking the molecule into a specific conformation required for optimal binding to its target, tubulin. This conformational rigidity is a key attribute of many potent enzyme and protein inhibitors.

2. Microtubule Depolymerization Activity: The combination of a thiazole moiety with amino acids or peptides has been shown to create potent hybrid molecules that can bind to target proteins and induce strong cytotoxicity.[5] Several thiazole-containing peptidomimetics, such as tubulysins and dolastatins, act by depolymerizing microtubules, which arrests cells in the G2/M phase of the cell cycle and leads to apoptosis.[5] The thiazole ring in this compound is likely integral to this mechanism of action.

3. Metabolic Stability: The thiazole ring is generally more resistant to metabolic degradation compared to linear amide bonds. Its incorporation into the TAM558 structure likely enhances the metabolic stability of the payload, ensuring its delivery to the target cancer cells and prolonging its cytotoxic effect.

4. Target Engagement: The nitrogen and sulfur heteroatoms in the thiazole ring can participate in crucial hydrogen bonding and other non-covalent interactions with amino acid residues in the binding pocket of tubulin. These interactions are vital for the high-affinity binding required for potent inhibition of microtubule polymerization.

Quantitative Data on Thiazole-Containing Cytotoxic Agents

While specific data for this compound is unavailable, the following table summarizes the in vitro cytotoxicity of various thiazole-containing compounds against different cancer cell lines, illustrating the potency associated with this scaffold.

| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-amino acid hybrid | A549 (Lung) | 2.07 - 8.51 | [5] |

| Thiazole-amino acid hybrid | HeLa (Cervical) | 2.07 - 8.51 | [5] |

| Thiazole-amino acid hybrid | MCF-7 (Breast) | 2.07 - 8.51 | [5] |

| 2-(hydrazinyl)-1,3-thiazole derivative | MCF-7 (Breast) | 5.73 | [7] |

| 2-(hydrazinyl)-1,3-thiazole derivative | MDA-MB-231 (Breast) | 12.15 | [7] |

| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 | [8] |

| Thiazole derivative 4c | HepG2 (Liver) | 7.26 | [8] |

Key Experimental Protocols

Below are representative protocols for assays commonly used to evaluate the cytotoxic and microtubule-disrupting activity of compounds like TAM558.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effect of a compound on cancer cell lines.

a. Cell Seeding:

-

Cancer cells (e.g., MCF-7, HepG2) are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well.

-

The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

b. Compound Treatment:

-

The test compound (e.g., a thiazole derivative) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations.

-

The medium from the seeded plates is removed, and 100 µL of the medium containing the test compound at different concentrations is added to each well.

-

A control group with vehicle (e.g., DMSO) alone is also included.

-

The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

c. MTT Addition and Incubation:

-

After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

d. Formazan Solubilization and Absorbance Measurement:

-

The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The plate is gently shaken for 10 minutes to ensure complete dissolution.

-

The absorbance is measured at 570 nm using a microplate reader.

e. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.[8]

In Vitro Microtubule Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

a. Reaction Mixture Preparation:

-

A reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) is prepared.

-

Tubulin protein (e.g., purified from bovine brain) is diluted in the reaction buffer to a final concentration of approximately 3 mg/mL.

-

A fluorescence reporter (e.g., DAPI) is added to the tubulin solution.

b. Compound Incubation:

-

The test compound is added to the tubulin solution at various concentrations.

-

The mixture is incubated on ice for a short period to allow for compound binding to tubulin.

c. Initiation of Polymerization:

-

Polymerization is initiated by adding GTP (1 mM final concentration) and incubating the mixture at 37°C.

d. Fluorescence Measurement:

-

The fluorescence intensity is monitored over time (e.g., every 30 seconds for 60 minutes) using a fluorescence spectrophotometer with excitation and emission wavelengths appropriate for the chosen reporter. An increase in fluorescence indicates microtubule polymerization.

e. Data Analysis:

-

The rate of polymerization is determined from the slope of the linear portion of the fluorescence curve.

-

The inhibitory effect of the compound is calculated as the percentage decrease in the polymerization rate compared to a vehicle control.

-

The IC50 value for the inhibition of microtubule polymerization is determined.

Visualizing the Context of TAM558 and its Thiazole Core

The following diagrams illustrate the broader context of TAM558's application and the experimental workflows used to assess its function.

Conclusion

While direct experimental evidence detailing the specific contributions of the thiazole core to the activity of this compound is not yet in the public domain, a wealth of information from medicinal chemistry and cancer research points to its indispensable role. The thiazole ring is a well-established pharmacophore in numerous potent cytotoxic agents, including microtubule inhibitors. Its likely functions within TAM558 include providing structural rigidity for optimal target binding, enhancing metabolic stability, and participating in key interactions within the tubulin binding site. The continued exploration of thiazole-containing compounds in drug discovery underscores the enduring importance of this heterocyclic scaffold in the development of next-generation cancer therapeutics. For researchers and drug development professionals, the thiazole core of this compound serves as a compelling example of how a small heterocyclic moiety can be a critical determinant of a drug's efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TAM558 | Drug-Linker Conjugates for ADC | 1802499-21-3 | Invivochem [invivochem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 6. S-EPMC9268695 - Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. - OmicsDI [omicsdi.org]

- 7. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Crucial Role of TAM558 Intermediate-1 in the Synthesis of a Novel FAP-Targeting ADC

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm-shifting approach, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads.[1] A key area of investigation within this field is the targeting of the tumor microenvironment, which plays a critical role in cancer progression, metastasis, and drug resistance.[1][2] One of the most promising targets in the tumor stroma is the Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the majority of epithelial cancers, while its presence in healthy adult tissues is limited.[1]

This technical guide focuses on TAM558 intermediate-1 , a critical building block in the synthesis of TAM558 , the potent tubulysin (B8622420) analog payload incorporated into the FAP-targeting ADC, OMTX705 .[3] OMTX705 has demonstrated significant preclinical anti-tumor activity in various cancer models, underscoring the importance of its meticulously designed components.[1] This document will provide an in-depth overview of the synthesis pathway, available physicochemical data, and the experimental context of this crucial intermediate for researchers, scientists, and drug development professionals in the field of oncology.

This compound: Physicochemical Properties and Role in Synthesis

This compound is a key precursor in the multi-step synthesis of the tubulysin analog payload, TAM558. Tubulysins are a class of natural products known for their potent cytotoxicity against a wide range of cancer cell lines.[4][5] The synthesis of complex molecules like TAM558 involves a series of intermediates, with this compound being an early-stage component. While detailed characterization data for this compound is not publicly available, its fundamental properties can be inferred from vendor-supplied information.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Reference |

| This compound | C₂₉H₅₁N₃O₆S | 569.80 | Precursor in TAM558 synthesis | [3] |

| TAM558 intermediate-5 | C₄₁H₆₅N₅O₇S | 772.05 | Intermediate in TAM558 synthesis | [6][7] |

| TAM558 (Payload) | C₇₉H₁₂₂N₁₄O₁₉S | 1603.96 | The final cytotoxic payload for OMTX705 | [8][9] |

| TAM470 (Cytolysin) | Not Available | Not Available | Active cytolysin (B1578295) component of TAM558 | [10] |

Synthesis and Conjugation Workflow

The synthesis of a functional FAP-targeting ADC like OMTX705 is a multi-stage process that begins with the chemical synthesis of the payload and its intermediates, followed by the conjugation of the payload to the monoclonal antibody.

Mechanism of Action of the FAP-Targeting ADC OMTX705

Once assembled, the OMTX705 ADC targets FAP-expressing CAFs in the tumor microenvironment. The mechanism of action involves a series of steps leading to the targeted destruction of these cancer-supporting cells.

FAP Signaling Pathways in Cancer

The targeting of FAP is rationalized by its integral role in promoting tumor growth and metastasis through various signaling pathways. Understanding these pathways provides a strong basis for the development of FAP-targeted therapies.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary and not publicly available. However, protocols for the evaluation of the final ADC, OMTX705, have been published and are crucial for understanding the functional relevance of its components.

In Vitro Cell Viability Assay

This protocol is used to determine the cytotoxic activity of the FAP-targeting ADC.

-

Cell Lines: FAP-expressing cells (e.g., HT1080-FAP), FAP-negative cells (e.g., HT1080-WT), and primary human CAFs.[1]

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of the ADC (OMTX705), a non-targeting control ADC, the free payload (TAM558), and the unconjugated antibody.

-

Incubate the cells for a period of 5 days.

-

Assess cell viability using a crystal violet staining method or other standard viability assays.[1]

-

-

Expected Outcome: A dose-dependent decrease in cell viability should be observed in FAP-expressing cells treated with OMTX705, while minimal effect should be seen in FAP-negative cells, demonstrating target specificity.

In Vitro Caspase 3/7 Activity Assay

This assay is performed to confirm that the ADC induces apoptosis in target cells.

-

Cell Lines: FAP-expressing and FAP-negative cell lines.[1]

-

Procedure:

-

Seed cells in 96-well plates.

-

Treat cells with the ADC, controls, and free payload at a fixed concentration for various time points (e.g., 1, 6, 24, 48 hours).[1]

-

Measure caspase 3/7 activity using a commercially available luminescent assay kit.

-

-

Expected Outcome: A time-dependent increase in caspase 3/7 activity in FAP-expressing cells treated with OMTX705, indicating the induction of apoptosis.

In Vivo Efficacy Studies in Patient-Derived Xenograft (PDX) Models

These studies are essential to evaluate the anti-tumor activity of the ADC in a more clinically relevant setting.

-

Animal Models: Immunodeficient mice bearing patient-derived xenograft tumors with varying levels of FAP expression.[1]

-

Procedure:

-

Once tumors reach a palpable size, randomize mice into treatment and control groups.

-

Administer the ADC (OMTX705) intravenously at various dose levels and schedules (e.g., once weekly).[1]

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, tumors can be excised for immunohistochemical analysis of FAP expression, cell proliferation (Ki-67), and apoptosis (cleaved caspase-3).[1]

-

-

Expected Outcome: Significant tumor growth inhibition or regression in mice bearing FAP-positive tumors treated with OMTX705 compared to control groups.

Conclusion

This compound is a foundational element in the construction of the potent tubulysin-based payload, TAM558, which is integral to the FAP-targeting ADC, OMTX705. While specific, detailed information on this intermediate is limited, its importance is underscored by the promising preclinical data of the final ADC. The continued investigation into the synthesis of complex payloads like TAM558 and the development of innovative ADCs such as OMTX705 hold significant promise for advancing the field of targeted oncology and offering new therapeutic options for patients with a wide range of solid tumors. Further disclosure of the detailed synthetic and characterization data for intermediates like this compound will be invaluable to the scientific community for fostering innovation and accelerating the development of next-generation cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. dspace.iiti.ac.in [dspace.iiti.ac.in]

- 5. conservancy.umn.edu [conservancy.umn.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TAM558 intermediate-5 | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. clinicaltrials.eu [clinicaltrials.eu]

An In-depth Technical Guide to the Synthesis of ADC Payloads

This technical guide provides a comprehensive overview of the synthesis of cytotoxic payloads, which are critical components of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the chemical synthesis of key payload classes, including auristatins, maytansinoids, and calicheamicins. It includes detailed experimental protocols, quantitative data, and visualizations to support the understanding and practical application of these complex synthetic processes.

Introduction to ADC Payloads

Antibody-Drug Conjugates are a class of targeted therapies that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1] The payload is the pharmacologically active component responsible for inducing cell death upon internalization into the target cancer cell.[2] The choice of payload and the method of its conjugation to the antibody are critical determinants of an ADC's efficacy, safety, and overall therapeutic index.[3]

Ideal ADC payloads possess high potency, typically with IC50 values in the nanomolar to picomolar range, and contain a functional group that allows for stable linkage to the antibody.[4] The synthesis of these complex molecules is a significant challenge in the development of ADCs, requiring multi-step, stereocontrolled chemical reactions.[5]

Auristatins: Synthesis of Monomethyl Auristatin E (MMAE)

Auristatins are synthetic analogs of the natural product dolastatin 10 and are highly potent microtubule inhibitors.[6] Monomethyl auristatin E (MMAE) is a widely used auristatin payload in approved and investigational ADCs.[4] Its synthesis is a multi-step process involving the sequential coupling of unique amino acid and peptide fragments.[1]

Mechanism of Action of Auristatins

Upon internalization of the ADC and lysosomal trafficking, the linker is cleaved, releasing MMAE into the cytoplasm.[7] MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[6] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[7]

Mechanism of action of Monomethyl Auristatin E (MMAE).

Synthetic Pathway of MMAE

The total synthesis of MMAE is typically achieved through a convergent approach, involving the synthesis of key peptide fragments followed by their sequential coupling.[1]

General workflow for the total synthesis of MMAE.

Experimental Protocol for MMAE Synthesis

The following protocol outlines the key steps for the synthesis of MMAE.

Protocol 1: Synthesis of the Dipeptide Fragment (Boc-L-Val-L-Dil-OMe) [1]

-

Esterification of Dolaisoleucine (Dil): To a solution of Boc-L-Dolaisoleucine in methanol (B129727), add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.

-

Boc Deprotection: Dissolve the methyl ester in a solution of 4M HCl in 1,4-dioxane. Stir for 1 hour at room temperature. Evaporate the solvent to yield the HCl salt of the dolaisoleucine methyl ester.

-

Peptide Coupling: To a solution of Boc-L-Valine in dichloromethane (B109758) (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C. Stir for 30 minutes. Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (B128534) (TEA) in DCM. Stir the reaction mixture at room temperature overnight.

-

Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel to afford the dipeptide Boc-L-Val-L-Dil-OMe.

Protocol 2: Assembly of the Pentapeptide Backbone [1]

-

Saponification of the Dipeptide: Dissolve the Boc-L-Val-L-Dil-OMe in a mixture of methanol and water. Add lithium hydroxide (B78521) and stir at room temperature for 4 hours. Acidify the reaction mixture and extract the product with ethyl acetate (B1210297).

-

Coupling with Dolaproine Analogue: Activate the resulting carboxylic acid with a coupling agent such as HATU in the presence of DIPEA. Add the dolaproine analogue and stir overnight.

-

Iterative Deprotection and Coupling: Repeat the steps of Boc deprotection and peptide coupling with N-methyl-L-valine and finally with the C-terminal norephedrine (B3415761) derivative to complete the synthesis of the full peptide chain.

-

Final Deprotection and Purification: The final step involves the removal of all protecting groups, typically using trifluoroacetic acid (TFA), followed by purification via preparative HPLC to yield pure MMAE.

Quantitative Data for MMAE Synthesis

| Step | Product | Typical Yield (%) | Purity (HPLC) (%) |

| Dipeptide Synthesis | Boc-L-Val-L-Dil-OMe | 85-90 | >95 |

| Pentapeptide Assembly | Protected MMAE | 70-80 | >90 |

| Final Deprotection & Purification | MMAE | >90 | >98 |

Note: Yields and purity can vary depending on the specific reagents, conditions, and scale of the synthesis.[1]

Maytansinoids: Synthesis of DM1 and DM4

Maytansinoids are potent microtubule-targeting agents derived from the natural product maytansine.[8] DM1 and DM4 are two commonly used maytansinoid payloads that are synthetically modified to incorporate a thiol group for conjugation to an antibody.[9]

Mechanism of Action of Maytansinoids

Similar to auristatins, maytansinoids inhibit microtubule polymerization by binding to tubulin.[8] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis of the cancer cell.[4]

Synthetic Pathway of DM1 and DM4

The synthesis of DM1 and DM4 involves the modification of maytansinol (B1676226), which is obtained from the fermentation of microbial sources. The key step is the esterification of the C-3 hydroxyl group of maytansinol with a thiol-containing carboxylic acid.

Synthetic pathway for DM1 and DM4 from maytansinol.

Experimental Protocol for DM1 Synthesis

Protocol 3: Synthesis of Mertansine (DM1) [10]

-

Preparation of the Thiol-containing Maytansinoid Precursor: A solution of N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine (1.95 g, 2.5 mmol) in a mixture of ethyl acetate (140 mL) and methanol (210 mL) is stirred at room temperature under an argon atmosphere.

-

Reduction of the Disulfide Bond: A solution of dithiothreitol (B142953) (DTT) (0.95 g, 6.2 mmol) in 0.05 M potassium phosphate (B84403) buffer (140 mL) at pH 7.5 containing 2 mM ethylenediaminetetraacetic acid (EDTA) is added to the maytansinoid solution. The reaction progress is monitored by HPLC and is typically complete within three hours.

-

Work-up and Extraction: The reaction mixture is treated with a 0.2 M potassium phosphate buffer (250 mL) at pH 6.0 containing 2 mM EDTA and then extracted with ethyl acetate (3 x 600 mL). The organic layers are combined, washed with brine (100 mL), and dried over sodium sulfate.

-

Purification: Evaporation of the solvent gives the crude thiol-containing maytansinoid. The crude residue is purified by HPLC using a preparative cyano HPLC column to give DM1 as a white solid.

Quantitative Data for DM1 Synthesis

| Step | Product | Typical Yield (%) | Purity (HPLC) (%) |

| Reduction and Purification | DM1 | 76 | >98 |

Note: The yield is for the final reduction and purification step.[10]

Calicheamicins: Synthesis of Calicheamicin (B1180863) γ1I

Calicheamicins are a class of enediyne antitumor antibiotics that are extremely potent DNA-damaging agents.[11] Their complex structure presents a formidable challenge for total synthesis, which has been famously achieved by the Nicolaou group.[12]

Mechanism of Action of Calicheamicins

Calicheamicin γ1I binds to the minor groove of DNA and undergoes a Bergman cyclization to generate a highly reactive p-benzyne diradical. This diradical abstracts hydrogen atoms from the DNA backbone, leading to double-strand DNA breaks and subsequent cell death.

Mechanism of action of Calicheamicin γ1I.

Synthetic Strategy for Calicheamicin γ1I

The total synthesis of calicheamicin γ1I by Nicolaou and co-workers is a landmark achievement in organic synthesis. The strategy involved the convergent assembly of three key fragments: the aglycone core containing the enediyne moiety, the aryltetrasaccharide tail, and the trisulfide-containing linker.[11][13]

Due to the extreme complexity of this synthesis, a detailed step-by-step protocol with quantitative data for each of the numerous steps is beyond the scope of this guide. The synthesis involves highly advanced synthetic methodologies and requires specialized expertise. Researchers are directed to the original publications by K.C. Nicolaou for a comprehensive understanding of the synthetic route.[12][13]

Bioconjugation of Payloads to Antibodies

The final step in the synthesis of an ADC is the covalent attachment of the payload to the monoclonal antibody. This process, known as bioconjugation, must be carefully controlled to ensure a stable linkage and a desired drug-to-antibody ratio (DAR).[2]

Experimental Workflow for Bioconjugation

General workflow for ADC bioconjugation.

Experimental Protocol for Cysteine-Based MMAE Conjugation

Protocol 4: Conjugation of MC-Val-Cit-PAB-MMAE to a Reduced Antibody [14]

-

Antibody Preparation: Prepare 1 mg of the antibody in 0.5-1.0 ml of PBS.

-

Buffer Exchange: Perform buffer exchange with a desalting column pre-equilibrated with Reaction Buffer.

-

Antibody Reduction: Add 1/10 volume of Reducing Reagent (e.g., TCEP) to the antibody solution. Incubate at 37°C for 2 hours.

-

Removal of Reducing Agent: Stop the reaction by buffer exchange with a desalting column pre-equilibrated with Reaction Buffer.

-

Conjugation: Add 1/10 volume of the pre-activated MMAE linker-payload (MC-Val-Cit-PAB-MMAE) solution to the reduced antibody. Incubate at room temperature for 2 hours.

-

Purification: Stop the reaction by buffer exchange with a desalting column to remove unreacted payload-linker.

-

Characterization: Analyze the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Experimental Protocol for Lysine-Based Maytansinoid Conjugation

Protocol 5: Conjugation of DM1 to an Antibody via a Non-cleavable Linker [15]

-

Antibody Modification: The antibody is first modified with a bifunctional crosslinking reagent, such as SMCC, to introduce maleimide (B117702) groups onto the lysine (B10760008) residues. This reaction is typically carried out in a buffered solution at a controlled pH.

-

Purification of Modified Antibody: The modified antibody is purified to remove excess crosslinker using techniques like tangential flow filtration or size-exclusion chromatography.

-

Conjugation: The thiol-containing maytansinoid (DM1) is then added to the purified maleimide-activated antibody. The reaction is allowed to proceed in a solution with a pH of about 4 to 9.

-

Purification of ADC: The final ADC is purified to remove unconjugated drug, reactants, and by-products using methods such as tangential flow filtration or chromatography.

Analytical Characterization of ADC Payloads and Conjugates

Rigorous analytical characterization is essential to ensure the quality, consistency, and safety of ADC payloads and the final ADC product.[16]

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) is widely used to determine the purity of the payload and to quantify the amount of free payload in ADC preparations.[3]

-

Mass Spectrometry (MS): LC-MS/MS is a powerful tool for confirming the identity of the payload and for characterizing the drug-linker construct.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the structure of the synthetic payloads and intermediates.

-

UV/Vis Spectroscopy: This technique can be used to determine the average DAR of an ADC.[3]

-

Hydrophobic Interaction Chromatography (HIC): HIC is a valuable method for determining the DAR distribution of an ADC.

Quantitative Data from Characterization

| Parameter | Analytical Technique | Typical Specification |

| Payload Purity | RP-HPLC | >98% |

| ADC Purity | Size-Exclusion Chromatography (SEC) | >95% monomer |

| Average DAR | UV/Vis, HIC, or MS | Typically 2-4 |

| Free Payload Level | RP-HPLC | <1% |

Conclusion

The synthesis of ADC payloads is a highly complex and specialized area of medicinal chemistry. The successful production of these potent cytotoxic agents requires meticulous control over multi-step synthetic routes, purification processes, and analytical characterization. This guide provides a foundational understanding of the synthesis of key ADC payloads, offering detailed protocols and data to support researchers and professionals in the field of ADC development. As the field of ADCs continues to evolve, innovations in payload synthesis and bioconjugation will play a crucial role in the development of the next generation of targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 7. benchchem.com [benchchem.com]

- 8. Site-Specific Conjugation of Auristatins onto Engineered scFv Using Second Generation Maleimide to Target HER2-positive Breast Cancer in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 10. imrpress.com [imrpress.com]

- 11. researchgate.net [researchgate.net]

- 12. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 13. The Nicolaou Synthesis of Shishijimicin A [organic-chemistry.org]

- 14. A total synthesis trilogy: calicheamicin γ1(I), Taxol®, and brevetoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of TAM558 Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAM558 is a potent cytotoxic payload molecule utilized in the development of the antibody-drug conjugate (ADC) OMTX705. OMTX705 is an investigational ADC that targets Fibroblast Activation Protein (FAP), a promising therapeutic target expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. The selective delivery of TAM558 to the tumor site via an anti-FAP antibody allows for targeted cytotoxicity, minimizing systemic exposure and associated side effects.

This document provides detailed application notes and a representative synthesis protocol for a key intermediate in the synthesis of TAM558, designated as TAM558 intermediate-1. The synthesis of TAM558 involves the conjugation of a complex tubulysin-based payload to a cleavable linker system. The protocol described herein focuses on the synthesis of the maleimide-functionalized cleavable linker, a critical component for the subsequent conjugation to the cytotoxin and the antibody.

Data Presentation

Physicochemical Properties of TAM558 and Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |

| TAM558 | C79H122N14O19S | 1603.96 | 1802499-21-3 | Complete payload-linker construct with maleimide (B117702) for antibody conjugation.[1][2][3] |

| This compound | C29H51N3O6S | 581.8 | Not Available | A key precursor in the synthesis of the final payload-linker construct.[4][5] |

| Mc-Val-Cit-PAB | C28H40N6O7 | 572.65 | 159857-80-4 | Core cleavable linker component containing the cathepsin B-sensitive Val-Cit dipeptide.[6] |

Experimental Protocols

The synthesis of TAM558 is a multi-step process involving the preparation of the cytotoxic tubulysin (B8622420) core, the synthesis of the cleavable linker, and the final conjugation of these components. The following protocol details a representative synthesis for a key intermediate, the maleimido-caproyl-valine-citrulline-p-aminobenzyl alcohol (Mc-Val-Cit-PAB-OH) linker, which is a crucial precursor to TAM558. This protocol is based on established methods for the synthesis of similar ADC linkers.[7][8]

Protocol: Synthesis of Mc-Val-Cit-PAB-OH Linker

This protocol is divided into three main stages:

-

Synthesis of Fmoc-L-Citrulline-PAB-OH

-

Dipeptide Formation to Yield Fmoc-L-Valyl-L-Citrulline-PAB-OH

-

Maleimide Functionalization to Yield Mc-Val-Cit-PAB-OH

Materials:

-

Fmoc-L-Citrulline

-

p-Aminobenzyl alcohol (PAB-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Fmoc-L-Valine-N-succinimidyl ester (Fmoc-Val-OSu)

-

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Stage 1: Synthesis of Fmoc-L-Citrulline-PAB-OH

-

Activation of Fmoc-L-Citrulline: Dissolve Fmoc-L-Citrulline (1.0 eq) and NHS (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) portion-wise and stir the reaction mixture at 0 °C for 1 hour, then at room temperature overnight.

-

Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with a small amount of DMF.

-

Coupling with PAB-OH: To the filtrate containing the activated Fmoc-L-Citrulline-OSu, add a solution of p-aminobenzyl alcohol (1.2 eq) in DMF. Stir the reaction at room temperature for 24 hours.

-

Work-up: Pour the reaction mixture into cold water and extract with EtOAc. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol (B129727) in DCM) to obtain Fmoc-L-Citrulline-PAB-OH.

Stage 2: Dipeptide Formation to Yield Fmoc-L-Valyl-L-Citrulline-PAB-OH

-

Fmoc Deprotection: Dissolve the product from Stage 1 in a 20% solution of piperidine in DMF. Stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete removal of the Fmoc group.

-

Removal of Piperidine: Concentrate the reaction mixture under vacuum to remove the piperidine. Co-evaporate with toluene (B28343) to remove residual piperidine.

-